molecular formula C9H10FIO3 B14039255 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene

Cat. No.: B14039255
M. Wt: 312.08 g/mol
InChI Key: GEXIQBQKDDGBSR-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene is an organic compound characterized by the presence of methoxy, iodo, and fluoromethoxy functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene typically involves multiple steps, starting with the appropriate substituted benzene derivatives. Common synthetic routes include:

    Halogenation: Introduction of the iodine atom through electrophilic aromatic substitution.

    Methoxylation: Introduction of methoxy groups via nucleophilic substitution reactions.

    Fluoromethoxylation: Introduction of the fluoromethoxy group, often through the reaction of a suitable fluoromethylating agent with a hydroxyl group on the benzene ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. For example, in coupling reactions, the iodo group acts as a leaving group, facilitating the formation of new bonds. The methoxy and fluoromethoxy groups can influence the compound’s reactivity and stability through electronic effects.

Comparison with Similar Compounds

Similar compounds to 1,2-Dimethoxy-3-iodo-6-(fluoromethoxy)benzene include:

    1,2-Dimethoxy-3-iodobenzene: Lacks the fluoromethoxy group, resulting in different reactivity and applications.

    1,2-Dimethoxy-4-iodobenzene: Positional isomer with different chemical properties.

    1,2-Dimethoxy-3-bromo-6-(fluoromethoxy)benzene: Bromine instead of iodine, affecting reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

1-(fluoromethoxy)-4-iodo-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-8-6(11)3-4-7(14-5-10)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

GEXIQBQKDDGBSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)I)OCF

Origin of Product

United States

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